molecular formula C10H16Cl2N2O8 B563594 2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid CAS No. 147663-86-3

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid

Cat. No.: B563594
CAS No.: 147663-86-3
M. Wt: 363.144
InChI Key: NFXDWFVEXZIRKU-UHFFFAOYSA-N
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Preparation Methods

The preparation of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves several synthetic routes and reaction conditions. One method involves the use of 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . These compounds undergo a series of reactions to produce 2-methyl-5-(1-methylpyrrolidin-2-yl) pyridine, which is then further processed to obtain the desired compound. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, n-hexane, petroleum ether, and chloroform .

Chemical Reactions Analysis

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridine N-oxide derivatives, while substitution reactions may produce various substituted pyridine derivatives .

Scientific Research Applications

Pyridine, 2-(1-methyl-2-pyrrolidinyl)- has several scientific research applications in fields such as chemistry, biology, medicine, and industry . In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its interactions with biological systems and its potential effects on cellular processes. In medicine, it is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. In industry, it is used in the production of various chemicals and materials .

Mechanism of Action

The mechanism of action of Pyridine, 2-(1-methyl-2-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways in biological systems . It is known to bind to nicotinic acetylcholine receptors, which are involved in the transmission of nerve signals. This binding can lead to the activation or inhibition of these receptors, resulting in various physiological effects. The compound’s effects on these receptors are similar to those of nicotine, which is known to have both stimulant and relaxant effects on the nervous system .

Biological Activity

The compound 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid is a pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C10H14N2·HClO4
  • CAS Number : 147663-86-3
  • Molecular Weight : 228.68 g/mol

The compound consists of a pyridine ring substituted with a 1-methylpyrrolidin-2-yl group, which is believed to influence its biological properties.

The biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine is primarily attributed to its interaction with various neurotransmitter systems. It is suggested that the compound may act as a modulator of the cholinergic system, impacting acetylcholine receptors, which play a crucial role in cognitive functions and neuromuscular transmission.

Key Mechanisms:

  • Cholinergic Modulation : The compound may enhance acetylcholine signaling, potentially improving cognitive functions such as memory and learning.
  • Antioxidant Activity : Preliminary studies indicate that it may possess antioxidant properties, reducing oxidative stress in cells.
  • Neuroprotective Effects : There is evidence suggesting that the compound can protect neuronal cells from damage induced by neurotoxic agents.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the following table:

Biological ActivityObservationsReferences
Cholinergic ActivityEnhanced acetylcholine receptor binding
Antioxidant ActivityReduced oxidative stress in neuronal cells
Neuroprotective EffectsProtection against neurotoxicity
CytotoxicityModerate cytotoxicity against cancer cell lines (HCT-116, HepG2)

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(1-methylpyrrolidin-2-yl)pyridine; perchloric acid:

  • Cognitive Enhancement Study :
    • A study demonstrated that administration of the compound improved memory retention in animal models. The mechanism was linked to increased cholinergic activity in the hippocampus.
    • Reference:
  • Antioxidant Study :
    • Research indicated that the compound exhibited significant antioxidant activity, effectively scavenging free radicals and reducing lipid peroxidation in neuronal cultures.
    • Reference:
  • Cancer Cell Line Study :
    • The compound was tested against several human cancer cell lines (HCT-116, HepG2). Results showed moderate cytotoxicity, suggesting potential for development as an anticancer agent.
    • Reference:

Properties

IUPAC Name

2-(1-methylpyrrolidin-2-yl)pyridine;perchloric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.2ClHO4/c1-12-8-4-6-10(12)9-5-2-3-7-11-9;2*2-1(3,4)5/h2-3,5,7,10H,4,6,8H2,1H3;2*(H,2,3,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXDWFVEXZIRKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C2=CC=CC=N2.OCl(=O)(=O)=O.OCl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50723717
Record name Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147663-86-3
Record name Perchloric acid--2-(1-methylpyrrolidin-2-yl)pyridine (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50723717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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